2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16(10-23-15-4-2-1-3-13(15)17-20-23)21-7-12(8-21)22-9-14(18-19-22)11-5-6-11/h1-4,9,11-12H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKMMKDMEVNNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form 1H-1,2,3-benzotriazole.
Cyclopropyl Triazole Formation: The next step involves the synthesis of the cyclopropyl triazole moiety. This can be done by reacting cyclopropylamine with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form 4-cyclopropyl-1H-1,2,3-triazole.
Azetidine Ring Formation: The azetidine ring can be synthesized by reacting an appropriate amine with an epoxide under basic conditions.
Final Coupling Reaction: The final step involves coupling the benzotriazole, cyclopropyl triazole, and azetidine intermediates through a series of nucleophilic substitution reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzotriazole or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or other substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of benzotriazole and triazole rings suggests it may interact with biological targets in unique ways.
Medicine
In medicinal chemistry, the compound could be investigated as a potential drug candidate. Its structure may allow it to bind to specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The benzotriazole and triazole rings may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)Pyridine-3-Carboxylate
- Structure : Features a pyridine core with a 4-cyclopropyl-triazole substituent and an ester group .
- Key Differences: Core Heterocycle: Pyridine (six-membered) vs. azetidine (four-membered) in the target compound. Smaller rings like azetidine often increase strain but improve binding specificity. Functional Groups: Ester vs. ethanone linker. The ethanone group in the target compound may enhance electrophilicity or hydrogen-bonding capacity. Triazole Substitution: Both share the 4-cyclopropyl-triazole group, which is associated with enhanced lipophilicity and metabolic resistance .
1-(Pyridin-2-yl)-1,2,3-Triazole Derivatives
- Role : Widely used as ligands in coordination chemistry and intermediates in organic synthesis. For example, Kiselyova et al. (2009) and Zhang et al. (2012) reported derivatives with antimicrobial and anticancer properties .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The azetidine in the target compound introduces steric constraints that may affect binding kinetics compared to pyridine-based analogues.
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is a novel heterocyclic compound that has garnered attention due to its diverse biological activities. The benzotriazole and triazole moieties are known for their pharmacological significance, including antimicrobial, antiparasitic, and anticancer properties. This article reviews the biological activity of this compound through various studies and data.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives. The compound has been tested against various bacterial strains and has shown promising results:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Bacillus subtilis | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas fluorescens | 12 | |
| Xanthomonas campestris | 14 |
The results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and B. subtilis.
Antiparasitic Activity
Research has demonstrated that benzotriazole derivatives possess antiparasitic properties. For instance, derivatives have been tested against Trypanosoma cruzi, showing dose-dependent growth inhibition:
These findings suggest that the compound could be a potential candidate for treating infections caused by this parasite.
Antitumor Activity
The anticancer potential of benzotriazole derivatives has also been explored. Studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis.
Research indicates that compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzotriazole derivatives. Key factors influencing activity include:
- Substituents on the Benzotriazole Ring : Modifications can enhance or reduce activity.
- Linker Length and Composition : The presence of cyclopropyl groups has been associated with increased potency against certain pathogens.
Case Study 1: Antimicrobial Efficacy
A study conducted by Ochal et al. evaluated a series of benzotriazole derivatives for their antimicrobial efficacy. The compound exhibited strong antibacterial effects comparable to standard antibiotics, particularly in inhibiting Gram-negative bacteria.
Case Study 2: Antiparasitic Activity
Becerra's group designed a library of N-benzenesulfonyl derivatives of benzotriazole and tested their effects on T. cruzi. The results showed that specific modifications led to enhanced antiparasitic activity, indicating the potential for developing targeted therapies.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
The compound’s synthesis involves multi-step protocols leveraging heterocyclic coupling strategies. Key steps include:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings, as triazole moieties are critical to its structure .
- Azetidine Functionalization : Coupling of the azetidine core with benzotriazole and cyclopropyl-triazole units via nucleophilic substitution or amidation .
- Optimization Techniques : Microwave-assisted synthesis (e.g., 80–100°C, 30–60 minutes) or solvent-free conditions to enhance reaction efficiency and yield .
Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with ethyl acetate/hexane gradients.
Basic: How should researchers characterize the compound’s structural integrity?
Comprehensive characterization requires:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, focusing on azetidine (δ ~3.5–4.5 ppm) and triazole (δ ~7.5–8.5 ppm) signals .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS in positive ion mode) .
- Elemental Analysis : Match experimental vs. calculated C, H, N percentages to verify purity (>95%) .
Basic: What solvents and conditions are suitable for handling this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar). Avoid strong acids/bases to prevent heterocyclic ring degradation .
Advanced: How can synthesis yields be optimized for large-scale production?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) while improving yield by 15–20% .
- Catalyst Screening : Test Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance CuAAC efficiency .
- Workflow Table :
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Triazole Formation | CuI, Sodium Ascorbate, DMF/H₂O | Microwave irradiation (80°C, 30 min) |
| Azetidine Coupling | DIPEA, CH₂Cl₂, RT | Solvent-free grinding |
Advanced: How can computational modeling predict bioactivity and target interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., fungal CYP51 or bacterial enzymes) based on triazole-azetidine pharmacophores .
- Example Finding : The cyclopropyl group may enhance hydrophobic binding to enzyme pockets, as seen in analogous triazole derivatives .
Advanced: How to resolve contradictions in reported bioactivity data?
- Comparative SAR Studies : Tabulate bioactivity of analogs (e.g., substituent effects on azetidine or benzotriazole). Example:
| Analog Structure | Bioactivity (IC₅₀) | Key Structural Difference |
|---|---|---|
| 4-Cyclopropyl Triazole | 2.1 µM (Fungal) | Cyclopropyl enhances membrane permeability |
| 4-Phenyl Triazole | 5.8 µM | Bulky substituents reduce target affinity |
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
Advanced: What experimental designs assess compound stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
- Fragment Replacement : Synthesize analogs with substituted triazoles (e.g., methyl, fluoro) or alternative heterocycles (e.g., imidazole) .
- Bioisosterism : Replace azetidine with pyrrolidine to evaluate ring size impact on target binding .
Advanced: How to design in vitro/in vivo bioactivity assays?
- In Vitro :
- Antifungal Assays : Microdilution against Candida albicans (CLSI M27 protocol) .
- Enzyme Inhibition : Measure IC₅₀ against recombinant CYP51 using fluorometric substrates .
- In Vivo :
- Murine Models : Dose at 10–50 mg/kg (oral/IP) to assess pharmacokinetics and toxicity .
- Randomized Block Design : Split-plot designs to account for variables like dosing schedule .
Advanced: Can synergistic effects with existing drugs be explored?
- Combinatorial Screens : Pair with fluconazole (1:1 to 1:4 ratios) against drug-resistant C. glabrata .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways potentiated by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
